Aerobactin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Iron Acquisition in Bacteria

Studying aerobactin biosynthesis and uptake systems in bacteria provides insights into their iron acquisition mechanisms. Researchers can manipulate these genes to understand how mutations affect iron uptake and bacterial virulence. This knowledge is crucial for developing new strategies to combat bacterial infections, particularly those caused by pathogens that rely heavily on aerobactin for iron acquisition [].

- For instance, research on Yersinia pestis, the causative agent of plague, has shown that a functional aerobactin system is essential for its virulence. Studies using mutants with disrupted aerobactin biosynthesis genes demonstrated their reduced ability to cause infection in animal models [].

Development of Antibacterial Therapies

The crucial role of aerobactin in iron acquisition for some bacteria makes it a potential target for developing novel antibacterial therapies. Researchers are exploring strategies to disrupt aerobactin production or interfere with its iron-binding ability. This could limit iron availability for bacteria, hindering their growth and survival.

- One approach involves developing small molecules that compete with aerobactin for iron binding. These molecules could effectively starve bacteria of iron, thereby inhibiting their growth [].

Applications in Microbial Ecology

Aerobactin production can be used as a marker to study bacterial communities in various environments. Since not all bacteria produce aerobactin, its presence can indicate the presence of specific bacterial populations. This information helps researchers understand the diversity and function of microbial communities in soil, water, and other ecosystems [].

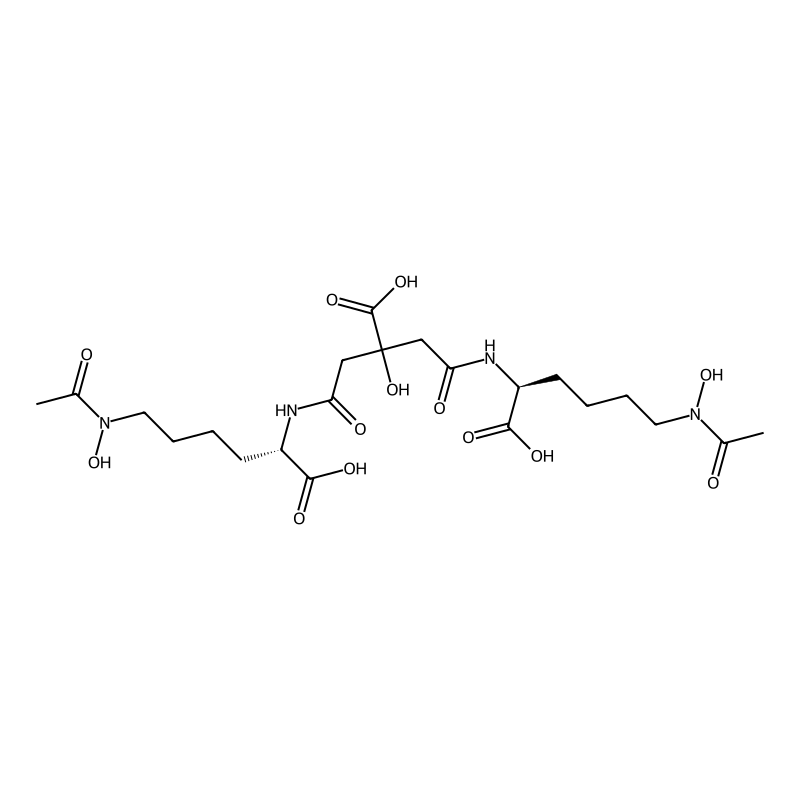

Aerobactin is a siderophore, a type of molecule produced by bacteria to sequester iron from the environment, particularly in iron-limited conditions. It is primarily synthesized by Escherichia coli and certain other species within the Enterobacteriaceae family. The chemical structure of aerobactin includes hydroxamic acid groups and is linked to citric acid, allowing it to effectively bind ferric ions (Fe³⁺) and facilitate their uptake by bacterial cells. This capability enhances the virulence of pathogens like E. coli, particularly in environments such as the urinary tract where iron availability is low .

The biosynthesis of aerobactin involves several key reactions:

- Oxidation of Lysine: The amino acid lysine undergoes oxidation, which is catalyzed by the enzyme aerobactin synthase.

- Acetylation: The oxidized lysine is then acetylated at its N epsilon-hydroxy function.

- Condensation with Citric Acid: The resulting hydroxamic acid compounds condense with citric acid to form aerobactin .

Aerobactin plays a significant role in the pathogenesis of E. coli by enabling the bacteria to thrive in iron-depleted environments. It acts as a high-affinity iron chelator, binding ferric ions with strong affinity, which facilitates their transport into bacterial cells through specific receptors located in the outer membrane . This iron acquisition mechanism is crucial for bacterial growth and survival during infections.

Aerobactin synthesis occurs via a well-characterized operon known as the iuc operon, which comprises multiple genes responsible for its production and transport:

- iucA: Initiates the synthesis process.

- iucB: Involves acetylation.

- iucC: Plays a role in final synthesis steps.

- iucD: Catalyzes the oxygenation of lysine.

- iutA: Encodes the outer membrane receptor for ferric aerobactin .

These genes are organized in a specific sequence that facilitates coordinated expression and function.

Aerobactin has notable applications in various fields:

- Microbiology Research: It serves as a model compound for studying iron acquisition mechanisms in bacteria.

- Clinical Diagnostics: Its presence can indicate pathogenic strains of E. coli, aiding in infection diagnosis.

- Antivirulence Strategies: Targeting aerobactin synthesis pathways presents potential therapeutic avenues for treating infections caused by E. coli and related pathogens .

Studies have shown that aerobactin interacts with several biological systems:

- Iron Transport Systems: It competes with host iron-binding proteins, enhancing bacterial survival during infection.

- Receptor Binding: The interaction between aerobactin and its receptors on bacterial membranes is critical for effective iron uptake .

- Host Immune Response: Aerobactin may modulate host immune responses, influencing infection outcomes .

Several compounds share structural or functional similarities with aerobactin:

Uniqueness of Aerobactin

Aerobactin's uniqueness lies in its specific biosynthetic pathway involving lysine oxidation and citric acid coupling, which distinguishes it from other siderophores that may utilize different substrates or mechanisms for iron acquisition. Its role as a virulence factor in E. coli further emphasizes its importance in microbial pathogenicity.

Iron Chelation Thermodynamics and Kinetics

Aerobactin represents a citrate-hydroxamate siderophore with distinct thermodynamic characteristics that differentiate it from other bacterial iron chelators [1] [2]. The chemical structure of aerobactin (molecular formula C22H36N4O13, molecular weight 564.5 g/mol) comprises two N6-acetyl-N6-hydroxylysine moieties linked to a central citrate molecule, creating a hexadentate iron-binding system [1] [3]. This structural arrangement generates specific thermodynamic properties that directly influence its iron acquisition capabilities in physiological environments.

The formation constant for aerobactin-iron(III) complexes demonstrates a log β110 value of 22.5, positioning it as one of the weaker monohexadentate iron chelators among bacterial siderophores [4] [5]. This relatively modest binding affinity contrasts significantly with enterobactin, which exhibits a log β110 of 49.0 and represents the strongest known iron-chelating compound [4] [5]. The conditional stability constants for aerobactin range from log K = 21.6 to greater than 24.0, dependent upon environmental conditions and measurement methodologies [6].

Table 2.1: Thermodynamic Parameters of Aerobactin Iron Chelation

| Parameter | Value | Environmental Conditions | Reference |

|---|---|---|---|

| Formation Constant (log β110) | 22.5 | Standard conditions | [4] [5] |

| pFe Value (pH 7.4) | 23.4 | Physiological pH | [4] |

| Conditional Stability Range | 21.6 - >24.0 | Variable conditions | [6] |

| Protonation Constants (pKa) | 8-9 | Hydroxamate groups | [4] [7] |

| Carboxylate pKa Range | 3.5-5.0 | Citrate moiety | [4] [7] |

The pH-dependent nature of aerobactin iron binding reveals critical insights into its physiological function. At serum pH of 7.4, aerobactin maintains a pFe value of 23.4, which, while lower than enterobactin (pFe = 35.5), remains sufficient for effective iron sequestration in host environments [4]. The protonation constants of the hydroxamate groups (pKa 8-9) and carboxylate groups (pKa 3.5-5.0) determine the effective iron-binding capacity across different pH ranges encountered in various host tissues [4] [7].

Kinetic studies of aerobactin-iron complex formation reveal formation rate constants varying from 0.9 × 10^5 to 19.6 × 10^5 M^-1 s^-1, depending on environmental conditions and competing ligands [6]. The apparent steady-state kinetic parameters for aerobactin synthetase IucA demonstrate specific substrate recognition patterns, with distinct Michaelis constants and turnover numbers that regulate aerobactin biosynthesis rates [8] [9].

The photoreactivity of ferric aerobactin complexes provides additional mechanistic insights into iron release mechanisms. Ultraviolet photolysis results in decarboxylation of the α-hydroxy carboxylic acid group within the central citrate moiety, forming a photoproduct that retains iron coordination capability while exhibiting altered binding characteristics [10].

Receptor-Mediated Iron Transport Systems

The aerobactin-mediated iron transport system operates through a sophisticated receptor-mediated mechanism centered on the outer membrane protein IutA, which functions as a TonB-dependent transporter specific for ferric-aerobactin complexes [11] [12]. This 74-kilodalton protein represents the terminal component of the aerobactin biosynthetic and transport operon (iucABCD-iutA), facilitating the recognition, binding, and translocation of iron-loaded aerobactin across the bacterial outer membrane [13].

The IutA receptor demonstrates exquisite specificity for ferric-aerobactin complexes while maintaining independence from other siderophore transport systems. Experimental evidence confirms that TonB mutant derivatives of uropathogenic Escherichia coli strain CFT073 completely lose the ability to utilize aerobactin as an iron source, while retaining normal growth capabilities when supplemented with iron salts [11]. This TonB dependency reflects the energy requirements for active transport of the bulky ferric-aerobactin complex across the outer membrane barrier.

Table 2.2: Aerobactin Transport System Components

| Component | Molecular Weight (kDa) | Function | Location | Reference |

|---|---|---|---|---|

| IutA | 74 | Ferric-aerobactin receptor | Outer membrane | [11] [13] |

| TonB | Variable | Energy transduction | Periplasm/cytoplasmic membrane | [11] [12] |

| ExbB | Variable | TonB accessory protein | Cytoplasmic membrane | [11] |

| ExbD | Variable | TonB accessory protein | Cytoplasmic membrane | [11] |

The transport mechanism requires coordination between IutA and the TonB-ExbB-ExbD complex, which provides the energy necessary for conformational changes that enable substrate translocation [11]. The TonB protein, anchored in the cytoplasmic membrane, undergoes energization through the proton-motive force generated by ExbB and ExbD, subsequently delivering this energy to IutA for ferric-aerobactin transport [11] [12].

Functional studies demonstrate that aerobactin transport operates independently of other iron acquisition systems within the same bacterial cell. Mutants defective in individual iron transport systems retain the ability to infect host tissues when inoculated as pure cultures, but lose competitive fitness when challenged alongside wild-type strains possessing functional aerobactin systems [11]. This competitive disadvantage highlights the specialized efficiency of aerobactin-mediated iron acquisition under iron-limited conditions.

The stereochemical requirements for IutA recognition remain partially characterized, though evidence suggests that the receptor accommodates the specific three-dimensional configuration of the ferric-aerobactin complex. Unlike some siderophore systems that exhibit promiscuous binding capabilities, IutA demonstrates high selectivity for aerobactin over structurally related hydroxamate compounds [14].

The regulation of IutA expression follows iron-responsive patterns coordinated with aerobactin biosynthesis. Under iron-replete conditions, the ferric uptake regulator Fur suppresses iutA transcription, while iron limitation triggers robust expression of the entire aerobactin operon, including the transport machinery [15] [16]. This coordinated regulation ensures that transport capacity matches siderophore production levels, optimizing iron acquisition efficiency.

Virulence Potentiation Mechanisms

Aerobactin functions as a critical virulence determinant through multiple interconnected mechanisms that enhance bacterial pathogenicity in host environments. The siderophore's role extends beyond simple iron acquisition to encompass sophisticated strategies for overcoming host iron sequestration defenses and establishing successful infections across diverse anatomical sites [17] [18] [19].

The fundamental virulence-enhancing properties of aerobactin derive from its ability to compete effectively with host iron-binding proteins, particularly transferrin and lactoferrin. Unlike enterobactin, which demonstrates reduced efficacy in the presence of human serum components, aerobactin maintains consistent iron acquisition capabilities even when confronted with albumin and immunoglobulins [20]. This resistance to host protein interference provides aerobactin-producing bacteria with significant selective advantages during infection.

Experimental validation of aerobactin's virulence contribution comes from comprehensive mouse model studies using hypervirulent Klebsiella pneumoniae strains. Wild-type strains producing aerobactin demonstrate 50% lethal dose values as low as 3.0 × 10^2 CFU via subcutaneous challenge and 3.2 × 10^1 CFU via intraperitoneal challenge [18]. In contrast, isogenic aerobactin-deficient mutants (ΔiucA) require significantly higher bacterial loads to achieve comparable mortality rates, establishing aerobactin as a major virulence factor [18].

The molecular basis for aerobactin-mediated virulence enhancement involves several distinct mechanisms. First, aerobactin demonstrates recycling capabilities that amplify its iron acquisition efficiency compared to single-use siderophores [18]. Second, the siderophore exhibits superior iron transfer rates from transferrin compared to enterobactin, enabling more rapid iron mobilization in host fluids [18]. Third, aerobactin maintains activity across a broader pH range than many competing siderophores, ensuring functionality in diverse host microenvironments [4].

Host Iron Depletion Counterstrategies

Bacterial pathogens face the challenge of iron acquisition within hosts that actively sequester iron as an antimicrobial defense mechanism. Aerobactin-producing bacteria have evolved sophisticated counterstrategies that circumvent host iron limitation through targeted disruption of iron homeostasis systems [20] [18].

The primary host iron depletion mechanism involves the coordination of iron binding by transferrin and lactoferrin, which maintain extremely low free iron concentrations in extracellular fluids. Aerobactin counteracts this strategy through direct competition with these host proteins for iron binding. The siderophore's ability to strip iron from partially saturated transferrin provides a mechanistic basis for its effectiveness in iron-poor host environments [20].

Aerobactin demonstrates particular efficacy against host iron depletion in bodily fluids where traditional iron sources remain inaccessible. Studies using human ascites fluid reveal that aerobactin-producing bacteria maintain robust growth and survival, while aerobactin-deficient mutants exhibit severely compromised fitness [18] [21]. This selective advantage becomes more pronounced under conditions of iron stress, where aerobactin concentration directly correlates with bacterial survival capacity.

The temporal dynamics of aerobactin-mediated iron acquisition reveal additional strategic advantages. Unlike some siderophores that require extended incubation periods for effective iron mobilization, aerobactin demonstrates rapid iron complex formation and transport kinetics [6]. This temporal efficiency enables bacteria to respond quickly to iron availability changes and establish competitive advantages before host immune responses fully activate.

Experimental evidence demonstrates that aerobactin production continues at infection sites, with direct detection of the siderophore in various host tissues and fluids. Analyses of infected animals reveal aerobactin presence in duodenum, jejunum, ileum, cecum, liver, spleen, kidney, urine, cerebrospinal fluid, and bile, with highest concentrations detected in urine samples [22]. This widespread distribution indicates active siderophore release and circulation throughout infected hosts.

Tissue-Specific Pathogenicity Enhancement

Aerobactin contributes to pathogenicity through tissue-specific mechanisms that exploit the unique iron availability and immune characteristics of different anatomical sites. The siderophore's effectiveness varies across organ systems, reflecting the diverse iron concentrations, pH conditions, and immune cell populations encountered in different tissues [23] [24] [22].

Urinary tract infections represent a primary site where aerobactin provides substantial pathogenic advantages. The prevalence of aerobactin determinants reaches 78% among Escherichia coli strains causing bacteremic urinary tract infections, indicating strong selective pressure for aerobactin production in urogenital environments [17]. The iron-poor conditions within the urinary tract, combined with the presence of lactoferrin and other antimicrobial proteins, create an environment where aerobactin-mediated iron acquisition becomes essential for bacterial survival and multiplication [23] [25].

Hepatic and splenic infections demonstrate particularly severe pathology when caused by aerobactin-producing bacteria. Histopathological analyses of infected mice reveal extensive inflammatory cell infiltration in liver, spleen, lung, and kidney tissues when challenged with aerobactin-positive Klebsiella pneumoniae strains [19] [24]. The severity of organ damage correlates directly with aerobactin production capacity, with aerobactin-positive strains causing abscess formation and severe congestion patterns not observed with aerobactin-negative variants [24].

Pulmonary infections caused by aerobactin-producing bacteria exhibit enhanced virulence characteristics compared to aerobactin-deficient strains. Mouse pulmonary challenge models demonstrate significantly increased mortality rates when aerobactin production remains intact, reflecting the siderophore's ability to overcome the iron-limited environment of lung tissues [18] [21]. The tissue-specific effectiveness correlates with local iron availability and the presence of competing iron-binding proteins.

Systemic dissemination represents another critical aspect of aerobactin-mediated pathogenicity enhancement. Bacteria possessing functional aerobactin systems demonstrate superior ability to spread from primary infection sites to distant organs [22]. Mixed infection studies using Iut+ and Iut- strains reveal that only aerobactin-producing bacteria successfully establish secondary infections in organs beyond the initial site of colonization [22].

Table 2.3: Tissue-Specific Pathogenicity Profiles

| Tissue/Site | Aerobactin Effect | Pathological Features | Clinical Significance | Reference |

|---|---|---|---|---|

| Urinary Tract | Enhanced colonization | Pyelonephritis, cystitis | 78% prevalence in bacteremic UTI | [17] [23] |

| Liver | Severe inflammation | Abscess formation | Increased mortality | [19] [24] |

| Spleen | Congestion patterns | Enhanced bacterial load | Systemic dissemination | [19] [24] |

| Lungs | Improved survival | Inflammatory infiltration | Pulmonary infection model | [18] [21] |

| Bloodstream | Systemic spread | Multi-organ involvement | Bacteremic infections | [22] |

Comparative Siderophore Efficacy Analysis

The relative effectiveness of aerobactin compared to other bacterial siderophores reveals important insights into its specialized role in bacterial pathogenesis and iron acquisition strategies. Comprehensive comparative analyses demonstrate that while aerobactin possesses moderate iron-binding affinity relative to other siderophores, its unique properties confer distinct advantages under specific physiological conditions [21] [26] [27].

Direct comparison of aerobactin with enterobactin, the most potent known iron chelator, illustrates the complexity of siderophore effectiveness. Despite enterobactin's dramatically higher formation constant (log β110 = 49.0 versus 22.5 for aerobactin), aerobactin provides superior growth enhancement in human biological fluids [4] [21] [5]. Chemical complementation studies using aerobactin-deficient bacterial strains reveal that exogenous enterobactin and aerobactin both restore growth in human ascites fluid, with relative biological activities ranking as enterobactin > aerobactin > yersiniabactin > salmochelin [21].

The differential effectiveness of siderophores in clinical settings reflects their varying susceptibility to host interference mechanisms. Aerobactin maintains consistent activity in human serum, while enterobactin efficacy becomes significantly reduced by serum components [20]. This resistance to host protein interference explains why aerobactin provides selective advantages despite its lower intrinsic iron affinity.

Table 2.4: Comparative Siderophore Efficacy Profiles

| Siderophore | Formation Constant (log β110) | Host Fluid Activity | Serum Resistance | Clinical Relevance | Reference |

|---|---|---|---|---|---|

| Aerobactin | 22.5 | High | Excellent | Major virulence factor | [4] [21] [5] |

| Enterobactin | 49.0 | Highest | Poor | Limited in vivo efficacy | [4] [21] [5] |

| Yersiniabactin | ~27 | Low | Variable | Moderate pathogenicity | [21] |

| Salmochelin | ~30 | Minimal | Unknown | Limited contribution | [21] |

| Ferrichrome | 29-30 | Not tested | Unknown | Laboratory standard | [4] [5] |

| Desferrioxamine | 30.6 | High | Good | Therapeutic chelator | [27] [28] |

Functional studies examining multiple siderophores simultaneously confirm aerobactin's unique position among bacterial iron acquisition systems. Hypervirulent Klebsiella pneumoniae strains producing aerobactin, yersiniabactin, salmochelin, and enterobactin demonstrate that aerobactin accounts for 94-95% of total siderophore production under iron-limited conditions [21]. Deletion of aerobactin biosynthesis genes results in massive reduction of siderophore output, while elimination of other siderophore systems produces minimal effects [21].

The tissue-specific effectiveness comparison reveals additional dimensions of siderophore functionality. In human urine, none of the tested siderophores significantly enhance bacterial growth, suggesting that urinary tract infections depend on alternative iron acquisition mechanisms or that urine iron availability differs from other body fluids [21]. This finding contrasts with observed siderophore effects in ascites fluid and serum, highlighting the importance of environmental context in determining siderophore efficacy.

Cross-feeding experiments demonstrate that aerobactin can be utilized by bacteria that do not produce it endogenously, provided they possess appropriate transport machinery. Yersinia pestis, which has lost aerobactin biosynthetic capability through frameshift mutations, retains the ability to utilize exogenous aerobactin through functional IutA and Fhu transport systems [26]. This utilization pattern indicates that aerobactin transport systems have been conserved even in species that no longer produce the siderophore.

The metabolic cost-benefit analysis of siderophore production reveals why aerobactin provides advantages over potentially more potent alternatives. Some studies suggest that bacteria deficient in salmochelin or yersiniabactin production actually demonstrate enhanced virulence compared to wild-type strains, possibly reflecting metabolic savings that outweigh the iron acquisition benefits of these secondary siderophores [21]. This paradoxical finding supports the concept that aerobactin's moderate iron affinity combined with high production levels and serum resistance creates an optimal balance for pathogenic success.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Song T, Liu H, Lv T, Zhao X, Shao Y, Han Q, Li C, Zhang W. Characteristics of the iron uptake-related process of a pathogenic Vibrio splendidus strain associated with massive mortalities of the sea cucumber Apostichopus japonicus. J Invertebr Pathol. 2018 May 4;155:25-31. doi: 10.1016/j.jip.2018.05.001. [Epub ahead of print] PubMed PMID: 29729885.

3: Bailey DC, Alexander E, Rice MR, Drake EJ, Mydy LS, Aldrich CC, Gulick AM. Structural and functional delineation of aerobactin biosynthesis in hypervirulent Klebsiella pneumoniae. J Biol Chem. 2018 May 18;293(20):7841-7852. doi: 10.1074/jbc.RA118.002798. Epub 2018 Apr 4. PubMed PMID: 29618511; PubMed Central PMCID: PMC5961048.

4: Thode SK, Rojek E, Kozlowski M, Ahmad R, Haugen P. Distribution of siderophore gene systems on a Vibrionaceae phylogeny: Database searches, phylogenetic analyses and evolutionary perspectives. PLoS One. 2018 Feb 14;13(2):e0191860. doi: 10.1371/journal.pone.0191860. eCollection 2018. PubMed PMID: 29444108; PubMed Central PMCID: PMC5812596.

5: Shankar C, Veeraraghavan B, Nabarro LEB, Ravi R, Ragupathi NKD, Rupali P. Whole genome analysis of hypervirulent Klebsiella pneumoniae isolates from community and hospital acquired bloodstream infection. BMC Microbiol. 2018 Jan 8;18(1):6. doi: 10.1186/s12866-017-1148-6. PubMed PMID: 29433440; PubMed Central PMCID: PMC5809863.

6: Dong N, Zhang R, Liu L, Li R, Lin D, Chan EW, Chen S. Genome analysis of clinical multilocus sequence Type 11 Klebsiella pneumoniae from China. Microb Genom. 2018 Feb 8. doi: 10.1099/mgen.0.000149. [Epub ahead of print] PubMed PMID: 29424684; PubMed Central PMCID: PMC5857376.

7: Shah RK, Ni ZH, Sun XY, Wang GQ, Li F. The Determination and Correlation of Various Virulence Genes, ESBL, Serum Bactericidal Effect and Biofilm Formation of Clinical Isolated Classical Klebsiella pneumoniae and Hypervirulent Klebsiella pneumoniae from Respiratory Tract Infected Patients. Pol J Microbiol. 2017 Dec 4;66(4):501-508. doi: 10.5604/01.3001.0010.7042. PubMed PMID: 29319515.

8: Staji H, Badagliacca P, Salehi TZ, Lopes F, Iorio M, Tonelli A, Masson L. Pathotyping of diarrhoeagenic cattle Escherichia coli strains isolated in the Province of Tehran, Iran. Vet Ital. 2017 Dec 29;53(4):345-356. doi: 10.12834/VetIt.728.3521.1. PubMed PMID: 29307130.

9: Li J, Ren J, Wang W, Wang G, Gu G, Wu X, Wang Y, Huang M, Li J. Risk factors and clinical outcomes of hypervirulent Klebsiella pneumoniae induced bloodstream infections. Eur J Clin Microbiol Infect Dis. 2018 Apr;37(4):679-689. doi: 10.1007/s10096-017-3160-z. Epub 2017 Dec 14. PubMed PMID: 29238932.

10: Jian-Li W, Yuan-Yuan S, Shou-Yu G, Fei-Fei D, Jia-Yu Y, Xue-Hua W, Yong-Feng Z, Shi-Jin J, Zhi-Jing X. Serotype and virulence genes of Klebsiella pneumoniae isolated from mink and its pathogenesis in mice and mink. Sci Rep. 2017 Dec 11;7(1):17291. doi: 10.1038/s41598-017-17681-8. PubMed PMID: 29230010; PubMed Central PMCID: PMC5725566.

11: Turton JF, Payne Z, Coward A, Hopkins KL, Turton JA, Doumith M, Woodford N. Virulence genes in isolates of Klebsiella pneumoniae from the UK during 2016, including among carbapenemase gene-positive hypervirulent K1-ST23 and 'non-hypervirulent' types ST147, ST15 and ST383. J Med Microbiol. 2018 Jan;67(1):118-128. doi: 10.1099/jmm.0.000653. Epub 2017 Dec 5. PubMed PMID: 29205138.

12: Kuş H, Arslan U, Türk Dağı H, Fındık D. [Investigation of various virulence factors of Klebsiella pneumoniae strains isolated from nosocomial infections]. Mikrobiyol Bul. 2017 Oct;51(4):329-339. doi: 10.5578/mb.59716. Turkish. PubMed PMID: 29153063.

13: Ho YH, Ho SY, Hsu CC, Shie JJ, Wang TA. Utilizing an iron(iii)-chelation masking strategy to prepare mono- and bis-functionalized aerobactin analogues for targeting pathogenic bacteria. Chem Commun (Camb). 2017 Aug 25;53(66):9265-9268. doi: 10.1039/c7cc05197b. Epub 2017 Aug 3. PubMed PMID: 28771269.

14: Khajanchi BK, Hasan NA, Choi SY, Han J, Zhao S, Colwell RR, Cerniglia CE, Foley SL. Comparative genomic analysis and characterization of incompatibility group FIB plasmid encoded virulence factors of Salmonella enterica isolated from food sources. BMC Genomics. 2017 Aug 2;18(1):570. doi: 10.1186/s12864-017-3954-5. PubMed PMID: 28768482; PubMed Central PMCID: PMC5541697.

15: Ku YH, Chuang YC, Chen CC, Lee MF, Yang YC, Tang HJ, Yu WL. Klebsiella pneumoniae Isolates from Meningitis: Epidemiology, Virulence and Antibiotic Resistance. Sci Rep. 2017 Jul 26;7(1):6634. doi: 10.1038/s41598-017-06878-6. PubMed PMID: 28747788; PubMed Central PMCID: PMC5529541.

16: Tan TY, Ong M, Cheng Y, Ng LSY. Hypermucoviscosity, rmpA, and aerobactin are associated with community-acquired Klebsiella pneumoniae bacteremic isolates causing liver abscess in Singapore. J Microbiol Immunol Infect. 2017 Jul 14. pii: S1684-1182(17)30143-3. doi: 10.1016/j.jmii.2017.07.003. [Epub ahead of print] PubMed PMID: 28736222.

17: Babouee Flury B, Donà V, Buetti N, Furrer H, Endimiani A. First two cases of severe multifocal infections caused by Klebsiella pneumoniae in Switzerland: characterization of an atypical non-K1/K2-serotype strain causing liver abscess and endocarditis. J Glob Antimicrob Resist. 2017 Sep;10:165-170. doi: 10.1016/j.jgar.2017.04.006. Epub 2017 Jul 17. PubMed PMID: 28729207.

18: Hirschmann M, Grundmann F, Bode HB. Identification and occurrence of the hydroxamate siderophores aerobactin, putrebactin, avaroferrin and ochrobactin C as virulence factors from entomopathogenic bacteria. Environ Microbiol. 2017 Oct;19(10):4080-4090. doi: 10.1111/1462-2920.13845. Epub 2017 Jul 21. PubMed PMID: 28654175.

19: Zhan L, Wang S, Guo Y, Jin Y, Duan J, Hao Z, Lv J, Qi X, Hu L, Chen L, Kreiswirth BN, Zhang R, Pan J, Wang L, Yu F. Outbreak by Hypermucoviscous Klebsiella pneumoniae ST11 Isolates with Carbapenem Resistance in a Tertiary Hospital in China. Front Cell Infect Microbiol. 2017 May 16;7:182. doi: 10.3389/fcimb.2017.00182. eCollection 2017. PubMed PMID: 28560183; PubMed Central PMCID: PMC5432538.

20: Bastiaansen KC, Civantos C, Bitter W, Llamas MA. New Insights into the Regulation of Cell-Surface Signaling Activity Acquired from a Mutagenesis Screen of the Pseudomonas putida IutY Sigma/Anti-Sigma Factor. Front Microbiol. 2017 May 2;8:747. doi: 10.3389/fmicb.2017.00747. eCollection 2017. PubMed PMID: 28512454; PubMed Central PMCID: PMC5411451.